![molecular formula C18H27N5O9P- B12339263 N-[9-[(2R)-2-[[hydroxy(propan-2-yloxycarbonyloxymethoxy)phosphoryl]methoxy]propyl]purin-6-yl]-N-propan-2-ylcarbamate](/img/structure/B12339263.png)
N-[9-[(2R)-2-[[hydroxy(propan-2-yloxycarbonyloxymethoxy)phosphoryl]methoxy]propyl]purin-6-yl]-N-propan-2-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[9-[(2R)-2-[[hydroxy(propan-2-yloxycarbonyloxymethoxy)phosphoryl]methoxy]propyl]purin-6-yl]-N-propan-2-ylcarbamate is a complex organic compound known for its significant role in medicinal chemistry. This compound is an impurity of Tenofovir Disoproxil Fumarate, a potent reverse transcriptase inhibitor used to treat chronic hepatitis B and to prevent and treat HIV/AIDS.
Vorbereitungsmethoden
The synthesis of N-[9-[(2R)-2-[[hydroxy(propan-2-yloxycarbonyloxymethoxy)phosphoryl]methoxy]propyl]purin-6-yl]-N-propan-2-ylcarbamate involves multiple steps, including the protection of functional groups, phosphorylation, and carbamate formation. The reaction conditions typically require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity. Industrial production methods often involve large-scale synthesis using automated reactors to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include acids, bases, and specific catalysts. The major products formed depend on the reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
N-[9-[(2R)-2-[[hydroxy(propan-2-yloxycarbonyloxymethoxy)phosphoryl]methoxy]propyl]purin-6-yl]-N-propan-2-ylcarbamate has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry to study the behavior of similar compounds.
Biology: It serves as a model compound to understand the interactions between nucleotides and enzymes.
Medicine: Its role as an impurity in Tenofovir Disoproxil Fumarate makes it crucial for quality control in pharmaceutical manufacturing.
Industry: It is used in the development of new drugs and therapeutic agents.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets, such as enzymes involved in nucleotide synthesis. It inhibits the activity of reverse transcriptase, an enzyme crucial for the replication of certain viruses, thereby preventing the proliferation of these viruses. The pathways involved include the inhibition of viral DNA synthesis and the disruption of viral replication cycles.
Vergleich Mit ähnlichen Verbindungen
N-[9-[(2R)-2-[[hydroxy(propan-2-yloxycarbonyloxymethoxy)phosphoryl]methoxy]propyl]purin-6-yl]-N-propan-2-ylcarbamate is unique due to its specific structure and functional groups. Similar compounds include:
Tenofovir Disoproxil Fumarate: A widely used antiviral drug with a similar core structure but different functional groups.
Adefovir Dipivoxil: Another antiviral drug with a similar mechanism of action but different chemical structure.
Cidofovir: An antiviral compound with a different structure but similar therapeutic applications.
These comparisons highlight the uniqueness of this compound in terms of its chemical properties and applications.
Eigenschaften
Molekularformel |
C18H27N5O9P- |
|---|---|
Molekulargewicht |
488.4 g/mol |
IUPAC-Name |
N-[9-[(2R)-2-[[hydroxy(propan-2-yloxycarbonyloxymethoxy)phosphoryl]methoxy]propyl]purin-6-yl]-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C18H28N5O9P/c1-11(2)23(17(24)25)16-14-15(19-7-20-16)22(8-21-14)6-13(5)30-10-33(27,28)31-9-29-18(26)32-12(3)4/h7-8,11-13H,6,9-10H2,1-5H3,(H,24,25)(H,27,28)/p-1/t13-/m1/s1 |
InChI-Schlüssel |
JYQASQAYOBVRIL-CYBMUJFWSA-M |
Isomerische SMILES |
C[C@H](CN1C=NC2=C1N=CN=C2N(C(C)C)C(=O)[O-])OCP(=O)(O)OCOC(=O)OC(C)C |
Kanonische SMILES |
CC(C)N(C1=NC=NC2=C1N=CN2CC(C)OCP(=O)(O)OCOC(=O)OC(C)C)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Pyrrolidinedicarboxylic acid, 4-[2-(trifluoromethyl)phenyl]-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel-](/img/structure/B12339180.png)
![[(1R,2R,3aR,4S,5S,6Z,9S,10S,11S,13R,13aS)-2,4,9,11,13-pentaacetyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate](/img/structure/B12339183.png)
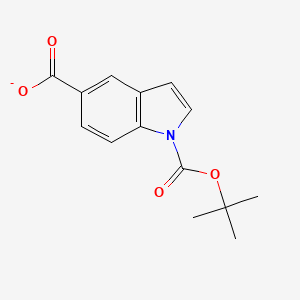
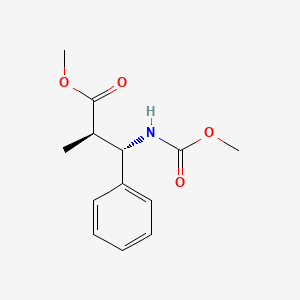
![2-[(Carbamoyloxy)methyl]-2-methylpentyl prop-2-yn-1-ylcarbamate](/img/structure/B12339212.png)
![1H-Imidazole-5-carboxylic acid, 4-methyl-2-[(phenylmethoxy)methyl]-, ethyl ester](/img/structure/B12339239.png)
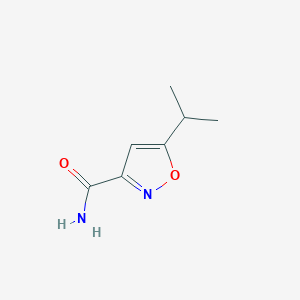
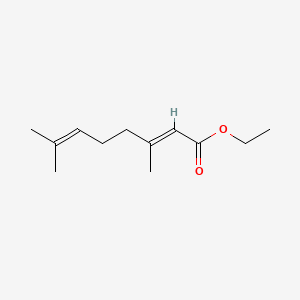

![Imidazo[1,2-a]pyrimidine-3-carbonitrile, 6-bromo-](/img/structure/B12339268.png)
![(2R,4S)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate](/img/structure/B12339271.png)
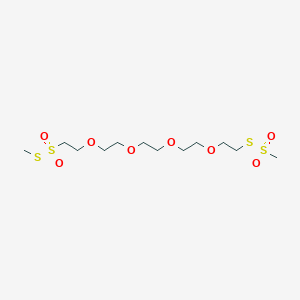
![(3S,4S,5S,6R)-6-[[5-[(E,3S,5R)-6-carboxy-3,5-dihydroxyhex-1-enyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12339288.png)
![2-amino-4-chloro-7-((1,5-dimethyl-1H-pyrazol-3-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B12339296.png)
